molecular formula C13H10BFN2O5 B12976525 (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B12976525
M. Wt: 304.04 g/mol
InChI Key: QVDAMBMSJKATAO-UHFFFAOYSA-N
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Description

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenyl carbamoyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a nitro group.

    2-Fluorophenylboronic acid: Lacks the carbamoyl and nitro groups, making it less versatile in certain reactions.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.

Uniqueness

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitrophenyl carbamoyl group enhances its potential for biological applications, while the boronic acid group allows for versatile chemical modifications.

Properties

Molecular Formula

C13H10BFN2O5

Molecular Weight

304.04 g/mol

IUPAC Name

[2-fluoro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BFN2O5/c15-12-5-4-8(6-11(12)14(19)20)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-7,19-20H,(H,16,18)

InChI Key

QVDAMBMSJKATAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F)(O)O

Origin of Product

United States

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